{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a useful research compound. Its molecular formula is C9H13N5O and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
- A study described the synthesis of a neurokinin-1 receptor antagonist with potential applications in treating emesis and depression, highlighting the importance of the triazole moiety for solubility and efficacy in pre-clinical tests (Harrison et al., 2001).
- Another research focused on the synthesis of triazole derivatives via a 1,3-dipolar cycloaddition reaction, demonstrating the versatility of triazole compounds in synthetic chemistry (Younas, Abdelilah, & Anouar, 2014).
Antimicrobial Properties
- Research on quinoline derivatives carrying a 1,2,3-triazole moiety revealed moderate to very good antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Heterocyclic Chemistry and Drug Design
- A study on the cyclocondensation reactions of triazolo[1,5-a]pyrimidine derivatives showcased the chemical reactivity of triazole-containing compounds, contributing to the development of new heterocyclic structures with potential pharmacological applications (Desenko et al., 1998).
Organic Synthesis and Pharmaceutical Chemistry
- The creation of new molecules based on 1,2,4-triazole and the investigation of their physicochemical properties were emphasized as urgent tasks in modern synthetic and pharmaceutical chemistry, highlighting the broad spectrum of pharmacological activity of triazole derivatives (Ihnatova, Kaplaushenko, & Frolova, 2020).
Chemotherapy and Antiviral Research
- A study on rupestonic acid derivatives containing a 1,2,3-triazole moiety demonstrated their antiviral activities against influenza viruses, presenting a promising approach for developing new antiviral drugs (He et al., 2014).
Mechanism of Action
Target of Action
Oxazole and triazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of oxazole and triazole derivatives can vary greatly depending on their structure and the specific functional groups they contain . Without specific information on this compound, it’s difficult to provide an accurate description of its mode of action.
Biochemical Pathways
Oxazole and triazole derivatives can affect a variety of biochemical pathways. For example, some oxazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some oxazole and triazole derivatives have been found to have therapeutic effects in treating various diseases .
Properties
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-6-9(7(2)15-12-6)5-14-4-8(3-10)11-13-14/h4H,3,5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATVRYMLEMLYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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